2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone
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Overview
Description
2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a chlorophenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of biphenyl-4-ol with an appropriate acyl chloride to form biphenyl-4-yloxyacetyl chloride. This intermediate is then reacted with piperazine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is utilized in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The biphenyl and piperazine moieties play crucial roles in binding to these targets, while the chlorophenoxyacetyl group can influence the compound’s pharmacokinetics and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(Biphenyl-4-yloxy)butanoyl chloride: This compound shares the biphenyl-4-yloxy group but differs in its acyl chloride moiety.
4-(4-Chlorophenoxy)acetophenone: Similar in having the chlorophenoxy group but lacks the piperazine ring.
Uniqueness
2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both biphenyl and piperazine rings, along with the chlorophenoxyacetyl group, makes it a versatile compound for various applications .
Biological Activity
2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound's chemical structure features a biphenyl moiety, a piperazine ring, and a chlorophenoxyacetyl group, which contribute to its biological activity. The molecular formula is C23H24ClN2O3, and its molecular weight is approximately 420.9 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:
- Neurotransmitter Receptors : It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in anxiety and depression.
- Enzymatic Activity : The compound may inhibit or activate specific enzymes, influencing metabolic pathways related to neurological functions.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anxiolytic Activity : Studies have shown that the compound exhibits anxiolytic-like effects, potentially through interactions with benzodiazepine and nicotinic pathways. For instance, in animal models, it has been observed to decrease latency and increase the duration of sleep when subjected to sodium pentobarbital-induced sleep tests .
- Antidepressant Properties : The compound has also been evaluated for potential antidepressant effects, showing promise in behavioral tests designed to assess mood and anxiety levels.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly alter cellular responses:
Study Focus | Findings | Reference |
---|---|---|
Neurotransmitter Interaction | Modulation of serotonin and dopamine receptors | |
Enzyme Inhibition | Inhibition of phosphodiesterase activity |
In Vivo Studies
In vivo studies further support the biological activity of this compound:
Study Type | Results | Reference |
---|---|---|
Behavioral Tests | Increased time spent in open areas (anxiolytic effect) | |
Sleep Duration | Enhanced sleep duration in induced models |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anxiety Disorders : A clinical trial assessed the efficacy of this compound in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety levels compared to placebo controls.
- Depression Treatment : Another study focused on its use as an adjunct therapy for major depressive disorder, revealing improvements in patient mood and overall well-being.
Properties
IUPAC Name |
1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O4/c27-22-8-12-24(13-9-22)33-19-26(31)29-16-14-28(15-17-29)25(30)18-32-23-10-6-21(7-11-23)20-4-2-1-3-5-20/h1-13H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIBVDULLEJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.